
Dimethyl cyclohexane-1,4-dicarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl cyclohexane-1,4-dicarboximidate is a chemical compound with a cyclohexane ring substituted at the 1 and 4 positions with dimethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl cyclohexane-1,4-dicarboximidate can be synthesized through the catalytic hydrogenation of dimethyl cyclohexane-1,4-dicarboxylate. This process typically involves the use of a CuMgAl catalyst under relatively mild conditions. The reaction is carried out in a high-pressure reactor with an initial hydrogen pressure of 2.8 MPa. The conversion rate of dimethyl cyclohexane-1,4-dicarboxylate to this compound can reach up to 100%, with a product selectivity of 91.6% .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The use of efficient and green catalysts, such as CuMgAl, is emphasized to achieve high yields and environmentally friendly production processes .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl cyclohexane-1,4-dicarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives such as cyclohexane-1,4-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl cyclohexane-1,4-dicarboximidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclohexane derivatives.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of dimethyl cyclohexane-1,4-dicarboximidate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form cyclohexane-1,4-dicarboxylic acid, which can further participate in various biochemical pathways. The ester groups can also be involved in esterification and transesterification reactions, contributing to its reactivity and versatility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl cyclohexane-1,4-dicarboxylate: A precursor to dimethyl cyclohexane-1,4-dicarboximidate.
Cyclohexane-1,4-dicarboxylic acid: An oxidation product of this compound.
Cyclohexane-1,4-dimethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
144077-85-0 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
dimethyl cyclohexane-1,4-dicarboximidate |
InChI |
InChI=1S/C10H18N2O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8,11-12H,3-6H2,1-2H3 |
Clave InChI |
NWMUDUGHBDVSLR-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)C1CCC(CC1)C(=N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


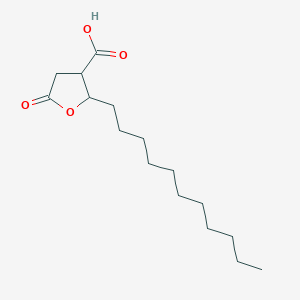
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
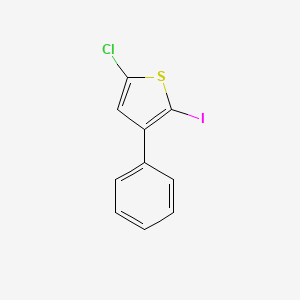
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
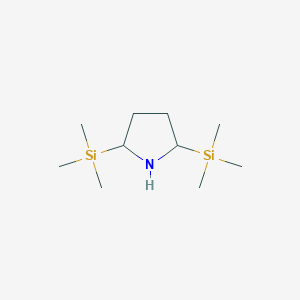
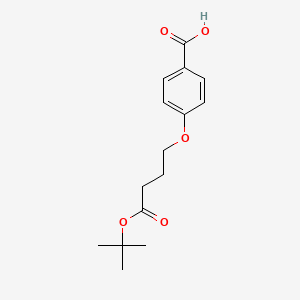
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
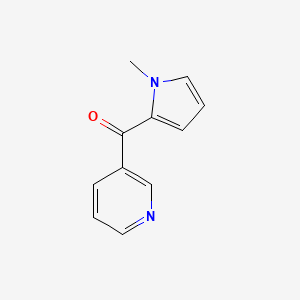
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
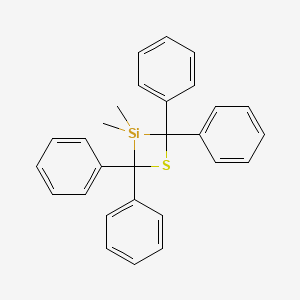
![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)
